

Application Notes and Protocols for the Fries Rearrangement of Phenyl Propionate

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Compound of Interest

Compound Name: 2'-Hydroxypropiophenone

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Abstract

The Fries rearrangement is a versatile and powerful organic reaction that converts phenolic esters into hydroxyaryl ketones, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.^{[1][2]} This document provides a detailed overview of the mechanism of the Fries rearrangement of phenyl propionate, experimental protocols for its execution, and a summary of the factors influencing the reaction's regioselectivity.

Introduction

The Fries rearrangement is an organic rearrangement reaction that involves the transformation of an aryl ester into a hydroxy aryl ketone with the aid of a Lewis acid or Brønsted acid catalyst.^{[2][3]} The reaction proceeds via the migration of an acyl group from the phenolic oxygen to the aromatic ring, typically yielding a mixture of ortho and para isomers.^{[1][2]} The regioselectivity of this rearrangement is highly dependent on the reaction conditions, particularly temperature and the choice of solvent.^{[4][5]} By carefully controlling these parameters, the reaction can be directed to favor the formation of either the ortho or para product.

Mechanism of the Fries Rearrangement

The generally accepted mechanism of the Fries rearrangement involves the formation of an acylium ion intermediate.^{[2][4]} The reaction can proceed through both intermolecular and

intramolecular pathways.

Step 1: Formation of the Lewis Acid Complex The Lewis acid catalyst, commonly aluminum chloride (AlCl_3), coordinates to the carbonyl oxygen of the ester. This coordination polarizes the ester, making the acyl group more susceptible to cleavage.

Step 2: Generation of the Acylium Ion The polarized complex can then dissociate to form an acylium ion and an aluminum phenoxide complex. This step is believed to be reversible.

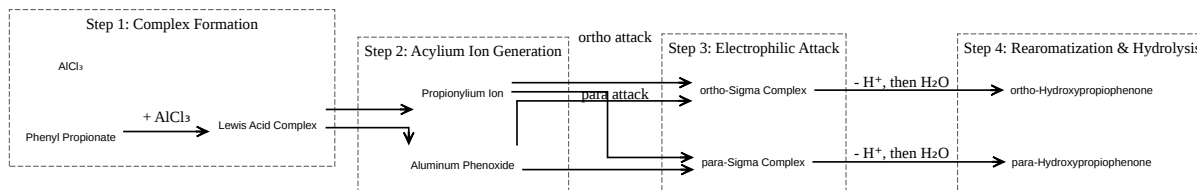
Step 3: Electrophilic Aromatic Substitution The highly electrophilic acylium ion then attacks the electron-rich aromatic ring of the phenoxide. This can occur at either the ortho or para position, leading to the formation of two different sigma complexes.

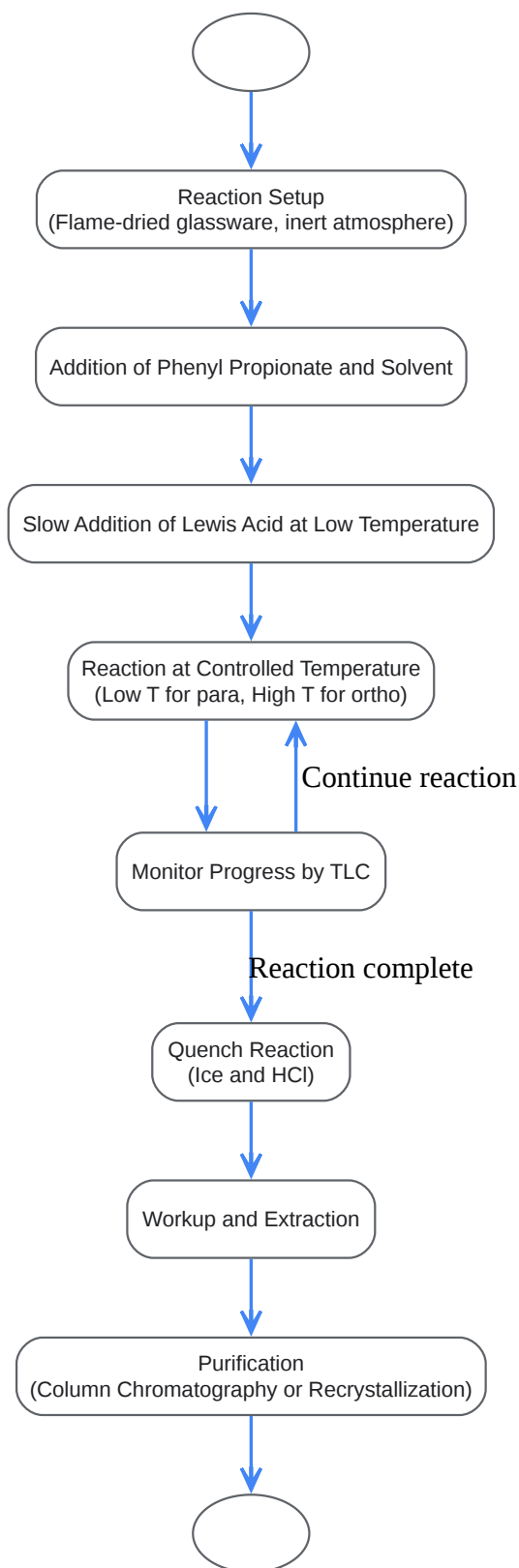
Step 4: Rearomatization and Hydrolysis The sigma complexes then lose a proton to regain aromaticity. Subsequent hydrolysis of the aluminum complex liberates the final ortho- or para-hydroxypropiophenone product.

The selectivity for the ortho versus the para isomer is a key aspect of the Fries rearrangement.

- Low temperatures (typically below 60°C) and polar solvents favor the formation of the para product, which is considered the kinetic product.^{[1][6]}
- High temperatures (often above 160°C) and non-polar solvents favor the formation of the more thermodynamically stable ortho isomer.^{[4][6]} The stability of the ortho isomer is attributed to the formation of a stable bidentate chelate between the Lewis acid and the proximate hydroxyl and carbonyl groups.^[4]

A diagram illustrating the mechanism of the Fries rearrangement is provided below.





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